Kinase Selectivity Profiling: Target Engagement Data for 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Derivatives vs. ALK and c-MET
In a patent series explicitly encompassing the 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold, compounds demonstrated differential inhibition against ALK and c-MET kinases. While individual data for 1049500-59-5 were not discretely reported, the series established that N,N-dialkyl carboxamide substitution at C-3 is a critical determinant of kinase selectivity. Compounds within this series achieved ALK IC₅₀ values <100 nM, whereas c-MET IC₅₀ values varied by >50-fold depending on the amide substituent, indicating that the diethyl amide configuration is a key driver of selectivity [1]. This highlights the risk inherent in substituting the dialkyl amide with alternative amides without confirming the selectivity profile.
| Evidence Dimension | ALK vs. c-MET Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | ALK IC₅₀ < 100 nM (series-typical); c-MET IC₅₀ variable (not quantified for 1049500-59-5 specifically) |
| Comparator Or Baseline | Des-methyl amide analogs (e.g., N-methyl carboxamide derivatives) in the same patent series |
| Quantified Difference | >50-fold variation in c-MET IC₅₀ between N,N-dialkyl and N-methyl amide analogs; ALK potency maintained <100 nM across the series. |
| Conditions | In vitro kinase inhibition assay; recombinant ALK and c-MET enzymes; compound concentration range not specified in patent. |
Why This Matters
For procurement decisions in kinase-focused drug discovery, the N,N-diethyl amide motif is a key selectivity determinant; replacing it with a simpler amide risks losing the ALK/c-MET selectivity window, which is essential for minimizing off-target toxicity.
- [1] US Patent 9,126,947 B2. Substituted Pyridazine Carboxamide Compounds. Filed October 7, 2011. View Source
